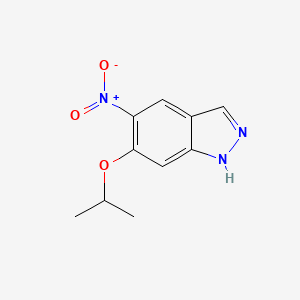

6-Isopropoxy-5-nitro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O3 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

5-nitro-6-propan-2-yloxy-1H-indazole |

InChI |

InChI=1S/C10H11N3O3/c1-6(2)16-10-4-8-7(5-11-12-8)3-9(10)13(14)15/h3-6H,1-2H3,(H,11,12) |

InChI Key |

MDLTVYZCSSUQJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Chemistry and Reactivity Profiles of 6 Isopropoxy 5 Nitro 1h Indazole

Reactivity of the Nitro Group: Reduction and Subsequent Derivatization Pathways

The electron-withdrawing nitro group at the C-5 position of the indazole ring is a key site for chemical modification, primarily through reduction to an amino group. This transformation opens up a plethora of possibilities for further derivatization, enabling the synthesis of a wide array of functionalized indazole derivatives.

The reduction of the nitro group to form 6-isopropoxy-1H-indazol-5-amine is a common and crucial reaction. This conversion is typically achieved through catalytic hydrogenation. For instance, the reduction of related nitroindazoles, such as 1,3-dimethyl-6-nitro-1H-indazole, has been successfully carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. chemicalbook.com Another effective method for the reduction of nitroindazoles is the use of tin(II) chloride in concentrated hydrochloric acid. mdpi.com

Once the 5-amino-6-isopropoxy-1H-indazole is formed, the amino group can undergo a variety of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Diazotization: Treatment with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl).

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

These derivatization pathways are fundamental in the exploration of this chemical scaffold for various applications.

Reactivity of the Isopropoxy Moiety: Cleavage and Specific Derivatization

The isopropoxy group at the C-6 position is an ether linkage and, as such, can be cleaved under specific conditions to yield the corresponding phenol (B47542), 6-hydroxy-5-nitro-1H-indazole. mdpi.com Ether cleavage is typically accomplished using strong acids, with hydrogen halides like hydrogen iodide (HI) and hydrogen bromide (HBr) being particularly effective. mdpi.commdpi.comnih.govnih.gov The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the isopropyl group.

The resulting 6-hydroxy-5-nitro-1H-indazole possesses a phenolic hydroxyl group, which is amenable to a range of derivatization reactions, including:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form new ether derivatives.

O-Acylation: Esterification with acyl chlorides or anhydrides.

Williamson Ether Synthesis: Deprotonation with a strong base followed by reaction with an alkyl halide to form a variety of ethers.

The ability to deprotect the isopropoxy group to a hydroxyl function significantly enhances the synthetic versatility of the 6-isopropoxy-5-nitro-1H-indazole scaffold.

Functionalization at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which can be functionalized through various reactions, most notably alkylation and acylation. The regioselectivity of these reactions is a critical aspect of indazole chemistry.

Regioselective N-Alkylation and N-Acylation Processes.chim.itnih.govacs.org

The alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products. chim.itnih.gov The ratio of these isomers is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. acs.org

For this compound, the presence of the electron-withdrawing nitro group at the 5-position influences the nucleophilicity of the nitrogen atoms. Studies on related nitroindazoles have shown that the reaction conditions can be tuned to favor either the N1 or N2 isomer. For example, the alkylation of nitroindazole derivatives with 1,2-dibromoethane (B42909) in the presence of cesium carbonate in acetone (B3395972) has been reported to yield a mixture of N1 and N2-bromoethyl and vinyl derivatives. nih.govmdpi.comrsc.org Generally, the use of sodium hydride in a non-polar solvent like THF tends to favor N1-alkylation, while more polar solvents and different bases can alter the regioselectivity. chim.itnih.gov

N-acylation of indazoles is also a common transformation. It is generally accepted that N-acylation often leads to the thermodynamically more stable N1-acylindazole. chim.itnih.gov

Table 1: Factors Influencing N-Alkylation Regioselectivity of Indazoles

| Factor | Influence on N1/N2 Ratio |

| Substituents | Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. |

| Base | The choice of base (e.g., NaH, K2CO3, Cs2CO3) can affect the nature of the indazole anion and thus the regioselectivity. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can favor N2-alkylation, while non-polar solvents (e.g., THF) often favor N1-alkylation. |

| Alkylating Agent | The steric and electronic properties of the alkylating agent can influence the site of attack. |

Influence of Substituents on N1/N2 Tautomeric Equilibria in Solution

Indazole exists as a mixture of two tautomers in solution: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more stable and predominant form. chim.itnih.gov However, the position of this equilibrium can be influenced by substituents on the benzene (B151609) ring.

For this compound, the electron-withdrawing nitro group at the 5-position and the electron-donating isopropoxy group at the 6-position will have a combined electronic effect on the indazole ring system. Studies on the reaction of 5-nitro- and 6-nitro-1H-indazoles with formaldehyde (B43269) in acidic solution have provided insights into their tautomeric behavior. nih.gov It was found that these compounds react to form N1-substituted products, suggesting that the 1H-tautomer is the reactive species under these conditions. nih.gov Theoretical calculations on nitro-substituted indazoles also support the greater stability of the 1H-tautomer. nih.gov The specific influence of the 6-isopropoxy group in conjunction with the 5-nitro group on the N1/N2 equilibrium in various solvents would require specific experimental or computational studies.

Site-Specific Carbon-Hydrogen (C-H) Functionalization Strategies on the Indazole Core

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For the indazole ring system, the C-3 position is a primary target for such transformations.

C-3 Functionalization of the Indazole Ring

The C-3 position of the indazole ring is generally less reactive than the nitrogen atoms but can be functionalized through various methods, including halogenation, nitration, and metal-catalyzed cross-coupling reactions.

Transition metal-catalyzed C-H activation is a prominent strategy for C-3 functionalization. Palladium, rhodium, and copper catalysts have been employed for the direct arylation, alkylation, and amination of the indazole C-3 position. The presence of the nitro group in this compound would influence the electronic properties of the C-3 C-H bond and would need to be considered in the development of any C-H functionalization strategy.

Table 2: Common C-3 Functionalization Reactions of Indazoles

| Reaction | Reagents and Conditions | Product |

| Halogenation | N-Halosuccinimide (NBS, NCS, NIS) or halogens (Br2, I2) | 3-Haloindazole |

| Nitration | Nitrating agents (e.g., HNO3/H2SO4) | 3-Nitroindazole |

| Cross-Coupling | After initial C-3 halogenation, various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be performed. | 3-Aryl, 3-alkenyl, 3-alkynyl indazoles |

| Direct C-H Arylation | Palladium catalyst, aryl halide, base | 3-Arylindazole |

C-4 and C-7 Functionalization Considerations

The functionalization of the this compound core at the C-4 and C-7 positions is governed by the combined electronic and steric effects of the existing substituents. The 6-isopropoxy group, being an electron-donating group, generally directs electrophilic aromatic substitution to its ortho (C-5 and C-7) and para (C-2, which is not on the benzene ring) positions. Conversely, the 5-nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta positions (C-4 and C-7 relative to the nitro group's point of attachment, if we consider the whole ring system's electronics).

This creates a complex scenario for regioselectivity:

C-7 Position: This position is activated by the electron-donating isopropoxy group (ortho) and only moderately deactivated by the nitro group (meta). This makes C-7 a plausible site for electrophilic substitution and particularly for metal-catalyzed C-H activation, which is often directed by the heterocyclic nitrogen atom.

C-4 Position: This position is electronically deactivated by both the adjacent nitro group (ortho) and the isopropoxy group (meta). Therefore, direct electrophilic substitution at C-4 is expected to be challenging. However, it is a potential site for nucleophilic attack if a suitable leaving group were present, due to activation by the ortho-nitro group.

Studies on related nitro-indazole systems have highlighted the profound impact of the nitro group's position on reactivity. For instance, in reactions with formaldehyde under acidic conditions, 4-nitro, 5-nitro, and 6-nitro-1H-indazoles react, whereas 7-nitro-1H-indazole does not, underscoring the electronic control exerted by the nitro substituent. nih.gov This suggests that the electronic deactivation by a nitro group at C-7 can shut down certain reactions, a consideration that would be relevant for the functionalization of the title compound. Rh(III)-catalyzed methods have been shown to be effective for the selective C-7 functionalization of related indoline (B122111) systems, suggesting a promising avenue for derivatizing the indazole core at this position. bohrium.com

Detailed Reaction Mechanisms and Characterization of Key Intermediates

Understanding the reaction mechanisms involved in the synthesis and modification of this compound is crucial for developing efficient synthetic routes and novel derivatives. The following sections detail key mechanistic pathways.

Nucleophilic aromatic substitution (SNAr) is a cornerstone mechanism for the synthesis of the 5-nitro-1H-indazole core. An efficient route involves the cyclization of an arylhydrazone, where the nitro group plays a critical role in activating the aromatic ring for intramolecular nucleophilic attack. mdpi.comnih.gov

The general mechanism proceeds as follows:

Hydrazone Formation: An appropriately substituted arylhydrazine reacts with a carbonyl compound, such as an acetophenone (B1666503) or benzaldehyde (B42025) derivative, to form an arylhydrazone. mdpi.com The arylhydrazone exists as interconverting E and Z isomers, with the Z isomer being necessary for cyclization. mdpi.com

Deprotonation: A base is used to deprotonate the N-H of the hydrazone, forming a more nucleophilic arylhydrazone anion.

Intramolecular SNAr Cyclization: The resulting anion attacks an ortho-position on the other aromatic ring, which is activated by an electron-withdrawing group (like the 5-nitro group) and bears a good leaving group (typically a halogen, such as fluorine). mdpi.comnih.gov This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group, yielding the 1-aryl-5-nitro-1H-indazole product. mdpi.comresearchgate.net

This method has been successfully applied to generate various 1-aryl-5-nitro-1H-indazoles in good to excellent yields, as demonstrated in both two-step and one-pot procedures. mdpi.comnih.gov The presence of the 6-isopropoxy group would introduce an electron-donating effect, which could slightly disfavor the nucleophilic attack compared to an unsubstituted ring. However, the powerful activating effect of the 5-nitro group is generally sufficient to drive the SNAr cyclization efficiently.

| Carbonyl Precursor | Arylhydrazine | Product | Yield (%) |

|---|---|---|---|

| 2-Fluoro-5-nitroacetophenone | Phenylhydrazine HCl | 3-Methyl-1-phenyl-5-nitro-1H-indazole | 90 |

| 2-Fluoro-5-nitroacetophenone | 4-Methoxyphenylhydrazine HCl | 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 85 |

| 2-Fluoro-5-nitrobenzaldehyde | Phenylhydrazine HCl | 1-Phenyl-5-nitro-1H-indazole | 72 |

| 2-Fluoro-5-nitrobenzaldehyde | 4-Chlorophenylhydrazine HCl | 1-(4-Chlorophenyl)-5-nitro-1H-indazole | 60 |

The nitro group itself can also act as a leaving group in some SNAr reactions, although this is less common than halide displacement. youtube.com

Radical-mediated reactions offer alternative pathways for functionalizing the indazole nucleus, particularly for forming C-N bonds. One such approach involves the copper-catalyzed decarboxylative C(sp³)-N cross-coupling of diacyl peroxides with nitrogen nucleophiles like indazoles. organic-chemistry.org

The proposed mechanism for this N-alkylation is as follows:

Radical Generation: A copper(I) catalyst reacts with a diacyl peroxide to generate an alkyl radical and a copper(II) carboxylate species.

N-H Deprotonation: The indazole N-H is deprotonated, likely by a base present in the reaction or by forming a copper-indazolide intermediate.

C-N Bond Formation: The alkyl radical couples with the deprotonated indazole (or the copper-indazolide) to form the N-alkylated product.

Catalyst Regeneration: The copper(II) species is reduced back to copper(I) to complete the catalytic cycle.

This method allows for the introduction of primary and secondary alkyl groups onto the indazole nitrogen. For an unsymmetrically substituted indazole like this compound, the reaction can potentially yield a mixture of N1 and N2 isomers. The regioselectivity would be influenced by the electronic and steric environment around each nitrogen atom. The electron-withdrawing nitro group would decrease the nucleophilicity of the entire ring system, but the relative stability of the potential N1- and N2-radical adduct intermediates would determine the final product ratio.

Palladium and rhodium catalysts are powerful tools for the synthesis and functionalization of indazoles through mechanisms involving C-H activation and cross-coupling.

Palladium-Catalyzed Cycles: Palladium catalysis is widely used for constructing the indazole ring. One elegant method is the oxidative benzannulation of pyrazoles with internal alkynes. nih.gov Another key strategy involves the intramolecular C-H amination of aminohydrazones. nih.gov For functionalization, the Sonogashira reaction followed by cyclization is a viable one-pot approach to build substituted azaindoles, a related heterocyclic system. mdpi.com A typical Pd-catalyzed cross-coupling cycle (e.g., for C-N bond formation) involves:

Oxidative Addition: The Pd(0) catalyst inserts into an aryl-halide bond.

Ligand Exchange/Deprotonation: The indazole nitrogen displaces a ligand on the Pd(II) complex.

Reductive Elimination: The aryl group and the indazole moiety are coupled, forming the N-aryl indazole and regenerating the Pd(0) catalyst.

Rhodium(III)-Catalyzed Cycles: Rhodium(III) catalysis is particularly effective for direct C-H activation and annulation reactions. rsc.org These reactions offer high atom economy by avoiding the need for pre-functionalized substrates. A general mechanistic cycle for Rh(III)-catalyzed C-H activation/annulation is:

C-H Activation: The Rh(III) catalyst, directed by a coordinating group (often the pyrazole (B372694) nitrogen of the indazole), activates a C-H bond (e.g., at C-7) to form a five-membered rhodacycle intermediate. This step is typically the rate-determining step.

Coordinative Insertion: The incoming coupling partner (e.g., an alkyne or diazo compound) coordinates to the rhodium center and inserts into the Rh-C bond. rsc.org

Reductive Elimination/Protonolysis: The C-C or C-N bond of the final product is formed through reductive elimination, which regenerates a Rh(I) species that is then re-oxidized to Rh(III) to close the catalytic loop. Alternatively, the cycle can be completed by protonolysis.

This approach has been used to synthesize spirocyclic indazole derivatives and to achieve selective C-7 functionalization of related heterocycles, highlighting its potential for modifying the this compound core. bohrium.comrsc.org

| Metal Catalyst | Reaction Type | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Palladium | Oxidative Benzannulation | C-H activation, alkyne insertion, reductive elimination | nih.gov |

| Palladium | Intramolecular C-H Amination | Oxidative addition, N-H activation, reductive elimination | nih.gov |

| Copper | Cyclization of o-haloaryl N-sulfonylhydrazones | Copper-catalyzed intramolecular cyclization | nih.gov |

| Rhodium(III) | C-H Activation/Spiroannulation | Directed C-H activation, carbene insertion, nucleophilic addition | rsc.org |

Computational and Theoretical Studies on 6 Isopropoxy 5 Nitro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 6-isopropoxy-5-nitro-1H-indazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed insights into its geometric and electronic properties. nih.govresearchgate.net These calculations are fundamental for optimizing the molecular geometry to its lowest energy state, thereby predicting bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: Elucidation of HOMO-LUMO Energy Gaps and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its capacity to accept electrons (electrophilicity). ossila.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the indazole ring and the oxygen atom of the isopropoxy group, reflecting the electron-donating nature of this substituent. Conversely, the LUMO is anticipated to be concentrated around the nitro group, the quintessential electron-withdrawing functionality. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies Note: The following data is representative and not specific to this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

Theoretical Prediction of Chemical Reactivity and Regioselectivity for Subsequent Transformations

By integrating the insights from DFT, FMO, and MEP analyses, theoretical predictions about the chemical reactivity and regioselectivity of this compound can be made. The presence of the nitro group strongly activates the indazole ring towards nucleophilic attack, while the isopropoxy group can direct electrophilic substitutions.

For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the nitro group are the most likely sites of attack. The regioselectivity of reactions such as alkylation, acylation, or halogenation can also be predicted. The nitrogen atoms of the pyrazole (B372694) ring are nucleophilic centers, and their relative reactivity for N-alkylation (N1 vs. N2) is influenced by both steric and electronic factors, including the nature of the substituent at the 6-position. Computational studies on similar indazole derivatives have shown that the 1H-tautomer is generally more stable. researchgate.netnih.gov

Conformational Analysis of the Isopropoxy Group and its Stereoelectronic Effects on the Indazole System

The isopropoxy group at the 6-position of the indazole ring is not a rigid substituent. Rotation around the C6-O and O-CH bonds can lead to different conformations, each with a distinct energy level. Conformational analysis, typically performed using DFT, can identify the most stable conformer and the energy barriers between different rotational isomers.

The orientation of the isopropoxy group has significant stereoelectronic effects on the indazole system. These effects arise from the interaction of the lone pair electrons on the oxygen atom with the π-system of the indazole ring. The alignment of these orbitals can influence the electron density distribution, the dipole moment, and the reactivity of the molecule. For example, a conformation where the oxygen lone pairs are aligned favorably for donation into the aromatic ring will enhance the electron-donating effect of the isopropoxy group.

Modeling of Reaction Mechanisms and Transition States for Key Chemical Transformations

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights into the energetic profiles of chemical transformations. This includes the identification of transition states, which are the highest energy points along the reaction coordinate, and the calculation of activation energies.

For this compound, key chemical transformations could include N-alkylation, electrophilic aromatic substitution, or reactions involving the nitro group. For example, a study of the reaction of nitro-indazoles with formaldehyde (B43269) has demonstrated the utility of computational methods in elucidating reaction pathways. nih.govresearchgate.netnih.gov By modeling the reaction of this compound with an electrophile, for instance, the transition state structures for attack at different positions can be calculated. The relative energies of these transition states would reveal the most favorable reaction pathway and predict the regioselectivity of the product.

Theoretical Investigations of Tautomerism and Isomerism in 1H-Indazole Derivatives

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. researchgate.net The relative stability of these tautomers is crucial as it can dictate the molecule's chemical behavior and biological activity.

Theoretical calculations are highly effective in determining the most stable tautomer by comparing their computed energies. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov In the case of this compound, the electronic effects of the substituents would influence the relative stabilities. DFT calculations can provide a quantitative measure of the energy difference between the 1H and 2H tautomers, as well as the energy barrier for their interconversion. These calculations have been performed for various nitro-substituted indazoles, consistently showing the preference for the 1H tautomer. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, and 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "6-Isopropoxy-5-nitro-1H-indazole". While specific spectral data for this exact compound is not widely published, the expected chemical shifts and coupling constants can be inferred from the analysis of closely related 5-nitro-1H-indazole derivatives. mdpi.comnih.gov

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the indazole ring, the isopropoxy group protons, and the N-H proton of the indazole ring. The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns (doublets and doublets of doublets) due to their coupling with adjacent protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating isopropoxy group. For instance, in related 1-aryl-5-nitro-1H-indazoles, protons on the nitro-substituted ring appear at δ 8.0-9.0 ppm. mdpi.com The methine and methyl protons of the isopropoxy group would be expected in the upfield region of the spectrum. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.org

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum will display signals for the eight unique carbon atoms in "this compound". The carbons of the aromatic rings will resonate in the downfield region (typically δ 110-150 ppm), with the carbon atom attached to the nitro group and the carbons of the pyrazole (B372694) ring showing distinct chemical shifts. For example, in similar 5-nitro-1H-indazole structures, the carbon atoms of the benzene ring are observed in the range of δ 111-143 ppm. mdpi.com The isopropoxy group carbons will appear in the upfield region.

2D-NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the proton and carbon signals. COSY experiments would reveal the coupling relationships between protons, helping to assign the protons on the indazole ring and the isopropoxy group. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon skeleton.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| H (indazole N-H) | >10 (broad singlet) | C (indazole C=N) | ~140 |

| H (aromatic) | 8.0 - 9.0 | C (aromatic C-NO₂) | ~143 |

| H (aromatic) | 7.0 - 8.0 | C (aromatic C-O) | ~150-160 |

| H (isopropoxy CH) | 4.0 - 5.0 (septet) | C (aromatic) | 110 - 130 |

| H (isopropoxy CH₃) | 1.0 - 1.5 (doublet) | C (isopropoxy CH) | ~70 |

| C (isopropoxy CH₃) | ~22 |

*Expected chemical shifts are based on data from related 5-nitro-1H-indazole derivatives and general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound", as well as to gain insights into its structure through fragmentation analysis.

In a typical mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For "this compound," characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂), the isopropoxy group, or parts of it (e.g., a propyl fragment). The fragmentation of related 1-aryl-5-nitro-1H-indazoles shows the molecular ion peak and fragments corresponding to the loss of the nitro group. mdpi.com

| Ion | m/z (expected) | Description |

| [M]+ | 221.08 | Molecular Ion |

| [M - NO₂]+ | 175.09 | Loss of nitro group |

| [M - OCH(CH₃)₂]+ | 162.04 | Loss of isopropoxy group |

| [M - CH(CH₃)₂]+ | 178.06 | Loss of isopropyl radical |

*Expected m/z values are calculated based on the molecular formula C₁₀H₁₁N₃O₃.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in "this compound". The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most characteristic absorption bands for this compound would be those arising from the nitro group, the N-H and C-H bonds, the C=C bonds of the aromatic ring, and the C-O bond of the isopropoxy group. The nitro group typically shows two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. In related 5-nitro-1H-indazole derivatives, these bands are observed around 1515 cm⁻¹ and 1345 cm⁻¹. mdpi.com The N-H stretching vibration of the indazole ring is expected as a broad band in the region of 3100-3500 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropoxy group is observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) * |

| N-H (indazole) | Stretching | 3100 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO₂ (nitro) | Asymmetric Stretching | ~1515 |

| NO₂ (nitro) | Symmetric Stretching | ~1345 |

| C-O (ether) | Stretching | 1000 - 1300 |

*Expected absorption ranges are based on data from related 5-nitro-1H-indazole derivatives and standard IR correlation tables.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

While a crystal structure for "this compound" is not publicly available, analysis of related nitroindazole structures, such as 1-(6-Nitro-1H-indazol-1-yl)ethanone, reveals that the indazole ring system is essentially planar. researchgate.net In the crystal lattice, molecules are often packed in a way that is stabilized by intermolecular interactions such as hydrogen bonding (involving the N-H group) and π-π stacking between the aromatic rings. For "this compound," one would expect the indazole core to be planar, with the isopropoxy and nitro groups potentially showing some torsion relative to the ring plane. The crystal packing would likely be influenced by hydrogen bonds involving the indazole N-H and the oxygen atoms of the nitro group, as well as van der Waals interactions.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of "this compound". These studies can provide valuable information about the electron transfer processes, such as the reduction of the nitro group.

Studies on related 5-nitroindazole (B105863) derivatives using cyclic voltammetry in aprotic solvents like DMSO have shown that the nitro group undergoes a one-electron reduction to form a nitro anion radical. mdpi.com This process is often quasi-reversible or irreversible, depending on the stability of the resulting radical anion. The reduction potential is influenced by the nature and position of other substituents on the indazole ring. The presence of the electron-donating isopropoxy group at the 6-position would be expected to make the reduction of the nitro group at the 5-position slightly more difficult (i.e., occur at a more negative potential) compared to an unsubstituted 5-nitroindazole. The electrochemical behavior of nitro compounds is of interest as the reduction of the nitro group is often a key step in their biological activity.

Strategic Derivatization and Scaffold Transformation of 6 Isopropoxy 5 Nitro 1h Indazole

Post-Synthetic Modifications of the Nitro Functionality

The nitro group in 6-isopropoxy-5-nitro-1H-indazole is a versatile handle for a variety of chemical transformations, most notably reduction to an amino group, which can then be further derivatized.

The reduction of aromatic nitro compounds is a well-established and crucial transformation in organic synthesis. wikipedia.org This process can yield a range of products depending on the reagents and reaction conditions. For this compound, the primary goal is often the formation of the corresponding amine, 6-isopropoxy-1H-indazol-5-amine. This transformation opens up a plethora of possibilities for further functionalization, such as acylation, alkylation, and arylation, to introduce diverse substituents and modulate the compound's properties.

Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgresearchgate.net Other effective reagents include metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orgresearchgate.net For instance, the reduction of nitroindazoles has been successfully achieved using hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst in methanol (B129727) under reflux, often resulting in excellent yields. researchgate.net Another approach involves the use of sodium dithionite, although this method is less suitable for compounds containing carbonyl or imine functionalities. researchgate.net

Beyond complete reduction to the amine, partial reduction can lead to other valuable intermediates. For example, reduction of nitro compounds can also yield hydroxylamines or oximes under specific conditions. wikipedia.org The formation of aryl hydroxylamines can be achieved using reagents like zinc dust in aqueous ammonium (B1175870) chloride or through catalytic reduction with rhodium on carbon and hydrazine. wikipedia.org

The choice of reducing agent and conditions is critical and can be influenced by the presence of other functional groups within the molecule to ensure chemoselectivity. For example, some metal-free reduction methods have been developed to avoid interference with other reducible groups. organic-chemistry.org

Transformations Involving the Isopropoxy Moiety

The isopropoxy group at the 6-position of the indazole ring also presents opportunities for chemical modification, primarily through ether cleavage.

Ether cleavage reactions typically require strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and often heat. pressbooks.pubmasterorganicchemistry.comkhanacademy.org The mechanism of cleavage, whether Sₙ1 or Sₙ2, depends on the structure of the ether. pressbooks.publibretexts.org For an ether with a secondary alkyl group like isopropoxy, the reaction can proceed through a mixture of both pathways. masterorganicchemistry.com The cleavage of an aryl alkyl ether, such as this compound, will invariably yield a phenol (B47542) and an alkyl halide because nucleophilic attack on the aromatic carbon is disfavored. libretexts.org In this case, the products would be 5-nitro-1H-indazol-6-ol and isopropyl halide.

Alternative reagents for ether cleavage include boron tribromide (BBr₃), which is a powerful Lewis acid capable of cleaving ethers under milder conditions than strong mineral acids. masterorganicchemistry.com Recent literature also describes other methods for the deprotection of ethers, which could potentially be applied to the isopropoxy group. organic-chemistry.org

Once the phenol (5-nitro-1H-indazol-6-ol) is obtained, it can be re-alkylated with different alkyl halides to introduce a variety of new ether functionalities, thereby allowing for the exploration of structure-activity relationships related to the substituent at the 6-position.

Cross-Coupling Reactions for C-C and C-N Bond Formation on the Indazole Scaffold

Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they can be applied to the indazole scaffold to introduce a wide range of substituents. Palladium-catalyzed cross-coupling reactions, in particular, are extensively used in the synthesis of complex organic molecules, including pharmaceuticals. tezu.ernet.in

The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming C-C bonds and has been successfully applied to functionalize the indazole ring. nih.gov This reaction typically involves the coupling of a halide (or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, 5-bromoindazoles have been coupled with various boronic acids to introduce aryl and heteroaryl groups at the 5-position of the indazole core. nih.gov While a direct Suzuki coupling on an unsubstituted C-H bond of the indazole is less common, prior halogenation of the indazole ring at a specific position would enable such transformations.

Denitrative cross-coupling has emerged as a strategy where a nitro group can act as a leaving group. tezu.ernet.in This approach is synthetically advantageous as nitroarenes are often readily accessible. tezu.ernet.in Palladium catalysts, often in combination with specific ligands like BrettPhos, have been developed to facilitate the challenging oxidative addition of the C-NO₂ bond. tezu.ernet.in This allows for the direct replacement of the nitro group with other functionalities, such as aryl or methyl groups. tezu.ernet.in

For C-N bond formation, the Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction. This reaction allows for the formation of anilines and other N-arylated compounds from aryl halides or triflates and amines. If the indazole scaffold is halogenated, this reaction can be used to introduce various amino substituents.

Development of Complex Molecular Architectures via Advanced Indazole Scaffolding

The strategic combination of the aforementioned derivatization techniques allows for the construction of complex molecular architectures based on the this compound scaffold. By sequentially or concurrently modifying the nitro group, the isopropoxy moiety, and the indazole ring itself through cross-coupling reactions, a diverse library of compounds can be generated.

For example, the nitro group can first be reduced to an amine. This amine can then be acylated or used as a directing group for further functionalization of the indazole ring. Simultaneously, the isopropoxy group could be cleaved and re-alkylated to introduce a different ether linkage. Subsequently, a halogen could be introduced onto the indazole ring, followed by a Suzuki or Buchwald-Hartwig cross-coupling reaction to append a complex aryl or heteroaryl moiety.

The synthesis of 1-aryl-1H-indazoles has been achieved through methods such as the copper-catalyzed coupling of arylhydrazones. mdpi.comresearchgate.net These strategies, combined with the modifications at the 5- and 6-positions, provide a roadmap for creating highly substituted and complex indazole derivatives. The ability to build upon the indazole core in a controlled and systematic manner is crucial for the exploration of this chemical space in the context of drug discovery and materials science.

Perspectives and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes for Complex Substituted Indazoles

The synthesis of indazole derivatives is a cornerstone of medicinal chemistry, with a constant drive to develop more efficient and versatile methodologies. nih.gov Traditional methods often require harsh conditions or lack regioselectivity, prompting researchers to explore innovative strategies. nih.gov

One area of significant progress is the use of flow chemistry, which offers advantages in safety, reproducibility, and scalability. This technology has been successfully employed to produce a variety of indazoles, including 3-amino and 3-hydroxy analogues, providing rapid access to multi-gram quantities of pharmaceutically relevant fragments. acs.org

Transition-metal-catalyzed reactions, particularly those involving C-H activation and annulation, have emerged as powerful tools for the one-step construction of functionalized indazoles. nih.gov These methods offer high functional group tolerance and allow for the creation of structurally complex molecules. nih.gov For instance, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of substituted N-aryl-2H-indazoles. nih.gov This approach is highly functional group compatible and allows for the synthesis of a wide variety of substituted indazoles. nih.gov

Furthermore, novel approaches to constructing the indazole core itself are being developed. The Cadogan cyclization, a classic method for synthesizing 2H-indazoles from nitroaromatic compounds, has been refined to proceed under milder conditions. nih.gov Recent studies have provided direct evidence for oxygenated intermediates in this reaction, challenging the long-held belief that it proceeds exclusively through a nitrene intermediate. nih.gov Other innovative methods include the [3+2] cycloaddition of arynes and hydrazones, which provides access to various indazole derivatives. organic-chemistry.orgorgsyn.org

The regioselective functionalization of the indazole ring is another critical area of research. While direct C-3 functionalization can be challenging, methods utilizing Suzuki-Miyaura cross-coupling have shown promise. mdpi.com Halogenation at the C3-position, particularly iodination and bromination, serves as a valuable entry point for further modifications via metal-catalyzed cross-coupling reactions. chim.itnih.gov

Specifically for nitro-substituted indazoles, such as 1-aryl-5-nitro-1H-indazoles, efficient synthetic routes have been developed. One such method involves the reaction of arylhydrazones followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.govmdpi.com The synthesis of 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has also been achieved through the reaction of benzylidene tetralones with hydrazine (B178648). nih.govresearchgate.net

The development of these novel synthetic routes is crucial for expanding the chemical space of accessible indazole derivatives, enabling the synthesis of complex molecules with tailored properties.

Advanced Computational Methodologies for Predicting Complex Chemical Behavior and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering profound insights into the behavior and reactivity of complex molecules like substituted indazoles. These methods allow researchers to predict various properties and guide the design of new synthetic targets.

Molecular docking and molecular dynamics (MD) simulations are at the forefront of these computational approaches. For instance, these techniques have been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents by studying their interactions with enzymes like Cyclooxygenase-2 (COX-2). researchgate.net Such studies can predict binding affinities and identify key interactions between a ligand and its target protein, helping to rationalize structure-activity relationships. researchgate.net

Density Functional Theory (DFT) calculations are another powerful tool used to elucidate reaction mechanisms and predict reactivity. DFT has been instrumental in understanding the C3-selective allylation of 1H-N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis, explaining the observed reactivity differences. mit.edu Similarly, quantum chemical calculations have been used to support proposed mechanisms for the radical C3-nitration of 2H-indazoles. chim.it

Computational methods are also employed to understand and predict the regioselectivity of reactions. For example, in the study of rearrangement reactions of 1,2,4-oxadiazole (B8745197) derivatives to form indazoles, theoretical studies have been crucial in elucidating the reaction mechanism and understanding the factors that control the regioselectivity of the final products. researchgate.net

The stability of different tautomers and conformers of indazole derivatives can also be assessed using computational techniques. For example, it is generally accepted that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, a factor that influences the outcome of many reactions. nih.govresearchgate.net

By providing a deeper understanding of molecular interactions, reaction pathways, and structural properties, advanced computational methodologies are accelerating the discovery and development of new indazole-based compounds with desired chemical and biological activities.

Discovery of New Catalytic Systems for Regio- and Stereoselective Indazole Functionalization

The precise control over the regioselectivity and stereoselectivity of reactions involving the indazole scaffold is a significant challenge in synthetic chemistry. The development of novel catalytic systems is paramount to addressing this challenge and enabling the synthesis of specific isomers with desired biological activities.

Transition-metal catalysis has been a major focus in this area. nih.gov For instance, rhodium(III)-catalyzed C-H bond functionalization has been utilized for the one-step synthesis of substituted N-aryl-2H-indazoles. nih.gov This method demonstrates how the choice of catalyst can direct the reaction to a specific position on the indazole ring. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the C-3 functionalization of indazoles. mdpi.com The development of new palladium complexes, including those based on ferrocene (B1249389) immobilized over ionic liquids, aims to improve the efficiency and applicability of these transformations. mdpi.com

Copper-catalyzed reactions have also shown great promise. A highly C3-selective and enantioselective allylation of 1H-N-(benzoyloxy)indazoles has been achieved using copper hydride (CuH) catalysis, leading to the formation of C3-allyl 1H-indazoles with quaternary stereocenters. mit.edu This highlights the potential of copper catalysis in achieving high levels of both regio- and stereocontrol.

Beyond transition metals, other catalytic systems are being explored. For example, a procedure for the regioselective synthesis of 2H-indazoles through direct alkylation has been developed using gallium/aluminum and aluminum mediation. nih.gov This method is effective for alkylation with various allyl and benzyl (B1604629) bromides, as well as α-bromocarbonyl compounds. nih.gov

The choice of catalyst can also be crucial in directing the outcome of cyclization reactions. For instance, in the synthesis of 1H-indazoles via the cyclization of o-haloaryl N-sulfonylhydrazones, the use of a copper catalyst was found to be effective. nih.gov

The ongoing discovery and optimization of new catalytic systems are essential for expanding the toolbox of synthetic chemists, allowing for the precise and efficient synthesis of complex and stereochemically defined indazole derivatives.

In-depth Mechanistic Understanding of Underexplored Transformations Involving Indazole Derivatives

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For transformations involving indazole derivatives, several areas remain underexplored, and ongoing research aims to shed light on these complex processes.

One such area is the Cadogan cyclization, a reaction used for the synthesis of 2H-indazoles. nih.gov While it has long been assumed to proceed via a nitrene intermediate, recent studies have isolated and characterized 2H-indazole N-oxides as competent intermediates, suggesting that non-nitrene pathways are also possible. nih.gov This finding has significant implications for how this and related reactions, like the Davis-Beirut reaction, are understood and utilized. nih.gov

The mechanisms of C-H functionalization reactions are also a subject of intense investigation. For example, in the rhodium-catalyzed synthesis of N-aryl-2H-indazoles, the proposed mechanism involves ortho C-H bond activation directed by an azo functional group, followed by cyclative capture. nih.gov Similarly, in the radical C3-nitration of 2H-indazoles, a plausible mechanism has been proposed based on control experiments and quantum chemical calculations. chim.it

Understanding the factors that govern regioselectivity is another key aspect of mechanistic studies. In the N-alkylation of the 1H-indazole scaffold, the distribution of N-1 and N-2 regioisomers is influenced by both steric and electronic effects of substituents on the indazole ring, as well as the nature of the alkylating agent. nih.gov For instance, electron-withdrawing groups at the C-7 position can lead to excellent N-2 regioselectivity. nih.gov

The ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism is another complex transformation that has been studied in the context of synthesizing substituted indazoles from 1,2,4-oxadiazole derivatives. researchgate.net Theoretical studies have been employed to elucidate the potential energy surface of this reaction, identifying the most favorable reaction pathway. researchgate.net

By delving into the intricate details of these and other transformations, chemists can gain the knowledge needed to design more efficient, selective, and predictable synthetic routes to novel indazole derivatives.

Q & A

Q. What are the established synthetic routes for 6-Isopropoxy-5-nitro-1H-indazole, and what methodological considerations are critical for yield optimization?

A multi-step synthesis is typically employed, involving:

Friedel-Crafts acylation : Reacting a nitro-substituted benzoic acid derivative with isopropanol under acidic conditions to introduce the isopropoxy group .

Cyclization with hydrazine : Treating the intermediate with hydrazine hydrate in dimethylformamide (DMF) to form the indazole core .

Nitro group retention : Ensuring reaction conditions (e.g., temperature < 100°C, inert atmosphere) preserve the nitro substituent during cyclization .

Key variables : Solvent polarity (DMF enhances cyclization), stoichiometric control of hydrazine, and purification via column chromatography.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions; nitro groups cause deshielding in adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 236.08) .

- X-ray crystallography : Using SHELXL for refinement, resolve molecular geometry and hydrogen-bonding networks. Note: Twinning or disorder may require SHELXL’s TWIN/BASF commands .

Q. What preliminary biological assays are recommended to assess the pharmacological potential of this compound?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays .

- Enzymatic inhibition : Test against kinases or phosphodiesterases (e.g., PKA, PDE10A) using fluorescence-based assays .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-nitro-1H-indazole derivatives) to identify critical substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency but may require strict moisture control .

- Catalyst screening : Test transition-metal catalysts (e.g., Raney nickel) for nitro-group reduction side reactions .

- In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How should conflicting spectral data (e.g., ambiguous NMR peaks) be resolved?

- 2D NMR techniques : Employ HSQC and HMBC to assign overlapping signals in aromatic regions .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Crystallographic validation : Resolve structural ambiguities via single-crystal X-ray diffraction .

Q. What strategies address crystallographic challenges (e.g., twinning, disorder) in resolving this compound’s structure?

Q. How can researchers design SAR studies to explore the nitro and isopropoxy groups’ roles in bioactivity?

- Systematic substitution : Synthesize analogs with halogens (Cl, Br) or methyl groups replacing nitro/isopropoxy .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

- In vivo models : Validate hits in disease models (e.g., xenografts for anticancer activity) .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

Q. How can contradictory data in literature (e.g., variable IC₅₀ values) be reconciled?

- Meta-analysis : Compare assay conditions (e.g., cell passage number, serum concentration) across studies .

- Dose-response validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines) .

- Data repositories : Cross-reference PubChem BioAssay entries for consensus activity .

Methodological Validation

Q. What steps ensure analytical data (e.g., purity, stability) meet publication standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.